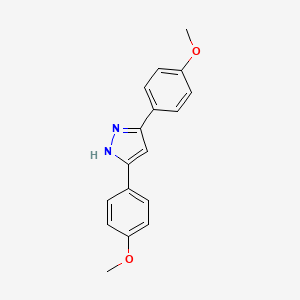![molecular formula C27H29ClN2O3 B2968572 1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 755018-54-3](/img/structure/B2968572.png)
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the phenoxypropanolamine backbone: This can be achieved through the reaction of a suitable phenol derivative with an epoxide or halohydrin under basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine, often under reflux conditions in a polar solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
作用機序
The mechanism of action of 1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- **1-(4-benzoylphenoxy)-3-(4-methylphenyl)piperazin-1-yl]propan-2-ol
- **1-(4-benzoylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Uniqueness
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to the specific substitution pattern on the phenyl and piperazine rings, which can influence its pharmacological properties and interactions with biological targets.
特性
IUPAC Name |
[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-20-7-10-23(17-26(20)28)30-15-13-29(14-16-30)18-24(31)19-33-25-11-8-22(9-12-25)27(32)21-5-3-2-4-6-21/h2-12,17,24,31H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMILNQXAQZTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)

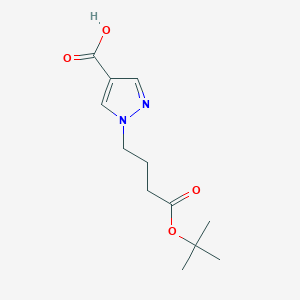
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
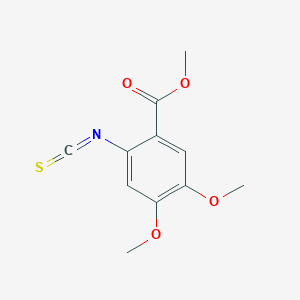
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
![N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B2968501.png)
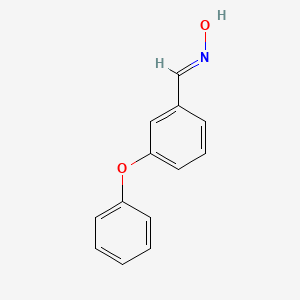
![1-[2-(butan-2-yl)-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
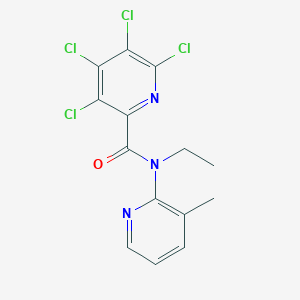
![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)
